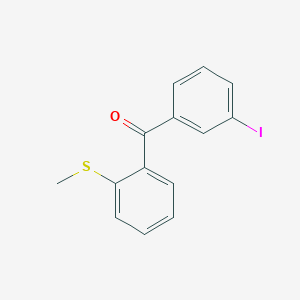

3-Iodo-2'-thiomethylbenzophenone

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 3-Iodo-2’-thiomethylbenzophenone consists of a benzophenone core with an iodine atom attached to one of the phenyl rings and a thiomethyl group attached to the other phenyl ring . The presence of the iodine atom and the thiomethyl group likely imparts unique chemical properties to this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-2’-thiomethylbenzophenone are not well-documented . Its molecular weight is 354.21 g/mol . Further studies are needed to determine other properties such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Selenophene Derivatives : 3-Iodo-2'-thiomethylbenzophenone can potentially be used in the synthesis of highly functionalized selenophenes, as similar iodo compounds have been employed in the electrophilic cyclization of homopropargyl selenides. This process uses electrophiles like iodine and iodine chloride to produce cyclized products in high yields (Schumacher et al., 2010).

Formation of Iodo-Trihalomethanes : Iodo compounds including 3-Iodo-2'-thiomethylbenzophenone may contribute to the formation of iodo-trihalomethanes during the disinfection and oxidation of iodide-containing waters. This is relevant in the context of taste and odor problems in drinking water (Bichsel & Gunten, 2000).

Iodine Chemistry in Organic Synthesis : Polyvalent iodine compounds, including those related to 3-Iodo-2'-thiomethylbenzophenone, have found extensive use in organic synthesis. These compounds are valued for their oxidizing properties and environmentally friendly character (Zhdankin & Stang, 2008).

Palladium-Mediated Coupling Reactions : Compounds structurally related to 3-Iodo-2'-thiomethylbenzophenone have been used in palladium-mediated coupling approaches, useful for synthesizing tubulin binding agents and other pharmaceutical intermediates (Flynn, Verdier-Pinard, & Hamel, 2001).

Ruthenium-Catalyzed Cyclization : Iodo compounds, which share structural features with 3-Iodo-2'-thiomethylbenzophenone, have been shown to undergo solvent-dependent chemoselective cyclization, highlighting the potential for these types of compounds in creating diverse chemical structures (Lin, Maddirala, & Liu, 2005).

Synthesis of Bridgehead Heterocycles : Hypervalent iodine chemistry, which includes compounds like 3-Iodo-2'-thiomethylbenzophenone, has been used for synthesizing heterocycles, a crucial aspect of pharmaceutical research (Prakash, Rani, & Goyal, 1992).

Aromatic Nucleophilic Substitution Reactions : Similar iodo compounds have been used in creating 2-arylbenzo[b]thiophenes through aromatic nucleophilic substitution reactions, underscoring the potential versatility of 3-Iodo-2'-thiomethylbenzophenone in chemical synthesis (David et al., 2005).

Environmental and Analytical Applications

Detection Techniques for Thiophenols : The structural characteristics of 3-Iodo-2'-thiomethylbenzophenone could be relevant for developing sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).

Oxidative Dearomatization in Organic Chemistry : The oxidative dearomatization of phenols and anilines, as seen in compounds related to 3-Iodo-2'-thiomethylbenzophenone, is significant for the development of new pharmaceuticals and complex organic molecules (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Iodination of Phenols in Pharmaceutical Intermediates : The iodination of phenols, including those structurally similar to 3-Iodo-2'-thiomethylbenzophenone, is crucial in creating intermediates for pharmaceutical applications (Piscopo, Diurno, & Andreotti, 1983).

Degradation of UV-Filters : Studies on the degradation of benzophenone derivatives in aqueous solutions could provide insight into the environmental fate and breakdown of related compounds like 3-Iodo-2'-thiomethylbenzophenone (Moradi et al., 2018).

Safety And Hazards

Orientations Futures

Given the limited information available on 3-Iodo-2’-thiomethylbenzophenone, there are many potential directions for future research. These could include studies to determine its physical and chemical properties, investigations into its synthesis and reactivity, and exploration of its potential applications in various fields .

Propriétés

IUPAC Name |

(3-iodophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSJACNSFDEYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641535 | |

| Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2'-thiomethylbenzophenone | |

CAS RN |

890098-53-0 | |

| Record name | (3-Iodophenyl)[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)

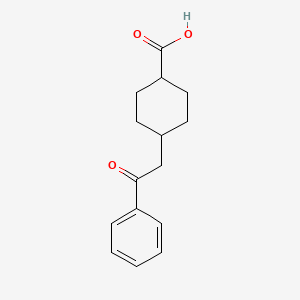

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)

![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)